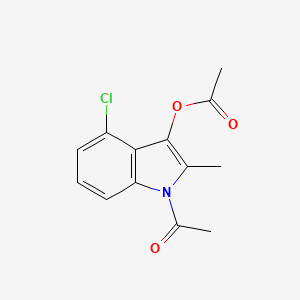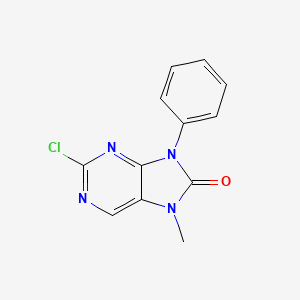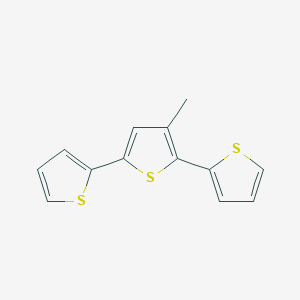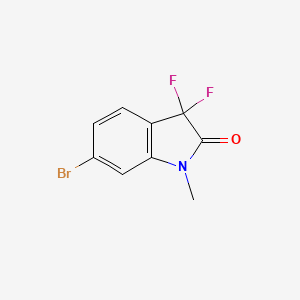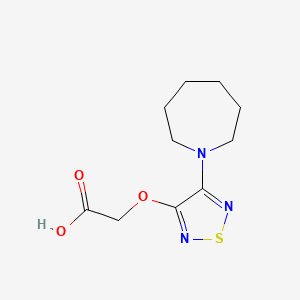
2-((4-(Azepan-1-yl)-1,2,5-thiadiazol-3-yl)oxy)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-(Azepan-1-yl)-1,2,5-thiadiazol-3-yl)oxy)acetic acid is a heterocyclic compound that features a unique combination of azepane, thiadiazole, and acetic acid moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(Azepan-1-yl)-1,2,5-thiadiazol-3-yl)oxy)acetic acid typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazide and carboxylic acids under acidic conditions.
Introduction of the Azepane Moiety: The azepane ring can be introduced via nucleophilic substitution reactions using azepane derivatives and suitable leaving groups.
Coupling with Acetic Acid: The final step involves coupling the thiadiazole-azepane intermediate with acetic acid or its derivatives using coupling agents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-((4-(Azepan-1-yl)-1,2,5-thiadiazol-3-yl)oxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiadiazole ring can yield thiols or amines.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Various substituted azepane derivatives.
Applications De Recherche Scientifique
2-((4-(Azepan-1-yl)-1,2,5-thiadiazol-3-yl)oxy)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activity.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-((4-(Azepan-1-yl)-1,2,5-thiadiazol-3-yl)oxy)acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and proteins that are involved in various biological processes.
Pathways: The compound may modulate signaling pathways, inhibit enzyme activity, or interact with cellular membranes to exert its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Oxoazepan-1-yl)acetic acid: Shares the azepane and acetic acid moieties but lacks the thiadiazole ring.
Phenoxy acetamide derivatives: Contain the acetic acid moiety but differ in the heterocyclic ring structure.
Uniqueness
2-((4-(Azepan-1-yl)-1,2,5-thiadiazol-3-yl)oxy)acetic acid is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C10H15N3O3S |
|---|---|
Poids moléculaire |
257.31 g/mol |
Nom IUPAC |
2-[[4-(azepan-1-yl)-1,2,5-thiadiazol-3-yl]oxy]acetic acid |
InChI |
InChI=1S/C10H15N3O3S/c14-8(15)7-16-10-9(11-17-12-10)13-5-3-1-2-4-6-13/h1-7H2,(H,14,15) |
Clé InChI |
WASSAYSEFOVTKU-UHFFFAOYSA-N |
SMILES canonique |
C1CCCN(CC1)C2=NSN=C2OCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





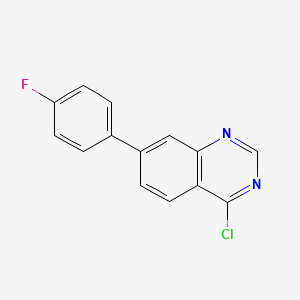

![1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)-1H-imidazole-4-carboxylic acid](/img/structure/B11857389.png)

